molecular formula C22H28N2O2 B391530 N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE

N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE

Cat. No.: B391530
M. Wt: 352.5g/mol
InChI Key: XDQJJNMHGMKEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE is a complex organic compound known for its unique structural properties It is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a tricyclo decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring through a cyclization reaction. This is followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The final step involves the attachment of the tricyclo decane moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
  • 4-phenyl-2-pyrrolidinone
  • N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Uniqueness

N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tricyclo decane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5g/mol

IUPAC Name

N-(1-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C22H28N2O2/c25-20(23-22-10-15-6-16(11-22)8-17(7-15)12-22)14-24-13-19(9-21(24)26)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,23,25)

InChI Key

XDQJJNMHGMKEDR-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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